molecular formula C12H23NO3 B2363125 Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate CAS No. 2248256-68-8

Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate

Cat. No.: B2363125
CAS No.: 2248256-68-8
M. Wt: 229.32
InChI Key: JPROCCOSMBCIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate, also known as tert-butyl ester of L-proline, is a chemical compound used in scientific research. It is a white crystalline powder with a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol. This compound is widely used in the synthesis of various organic compounds and has several applications in scientific research.

Mechanism of Action

The mechanism of action of Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate 4-amino-2,2-dimethyloxane-4-carboxylate is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It can also act as a protecting group for the amino group of L-proline.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a chemical compound used solely in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate 4-amino-2,2-dimethyloxane-4-carboxylate in lab experiments are its high purity and stability. It is also easy to handle and store. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the use of Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate 4-amino-2,2-dimethyloxane-4-carboxylate in scientific research. Some of these include:
1. Development of new synthetic methods using this compound 4-amino-2,2-dimethyloxane-4-carboxylate as a building block.
2. Synthesis of new biologically active compounds using this compound 4-amino-2,2-dimethyloxane-4-carboxylate as a starting material.
3. Study of the mechanism of action of this compound 4-amino-2,2-dimethyloxane-4-carboxylate in organic synthesis reactions.
4. Development of new drugs using this compound 4-amino-2,2-dimethyloxane-4-carboxylate as a starting material.
Conclusion:
This compound is a chemical compound widely used in scientific research. It is a building block for the synthesis of various organic compounds and has several applications in drug synthesis. While its mechanism of action is not well understood, it is a stable and easy-to-handle compound. Future research directions include the development of new synthetic methods and the synthesis of new biologically active compounds.

Synthesis Methods

Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate can be synthesized by reacting L-proline with this compound chloroformate. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by recrystallization from an appropriate solvent.

Scientific Research Applications

Tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of peptides, amino acids, and other biologically active compounds. It is also used in the synthesis of drugs such as angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension.

Properties

IUPAC Name

tert-butyl 4-amino-2,2-dimethyloxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-10(2,3)16-9(14)12(13)6-7-15-11(4,5)8-12/h6-8,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPROCCOSMBCIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(C(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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